molecular formula C9H9ClFNO B1607134 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 85817-59-0

2-chloro-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B1607134
CAS No.: 85817-59-0
M. Wt: 201.62 g/mol
InChI Key: YQBGDNLIMVVOMR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS RN: 85817-59-0) is a halogenated acetamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol . Its structure features a chloroacetamide backbone substituted with a 5-fluoro-2-methylphenyl group, which confers unique electronic and steric properties. This compound is commercially available from multiple suppliers, indicating its utility as a synthetic intermediate or bioactive agent in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-chloro-N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGDNLIMVVOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352861
Record name 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85817-59-0
Record name 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetrahydrofuran (THF) and Triethylamine Method

A solution of 5-fluoro-2-methylaniline (0.880 g, 7.03 mmol) and chloroacetyl chloride (1.12 mL, 14.1 mmol) in THF (10 mL) is stirred at room temperature for 20 hours. After solvent removal under vacuum, the product is obtained as a gray solid in 100% yield (1.46 g).

Key Data:

  • 1H NMR (CDCl₃): δ 8.30 (br s, 1H), 7.86 (dd, 1H), 7.14 (dd, 1H), 6.81 (td, 1H), 4.24 (s, 2H), 2.27 (s, 3H).
  • LC-MS (ESI): m/z 224.0 [M+Na]⁺.

Ethyl Acetate and Triethylamine Method

In this protocol, 5-fluoro-2-methylaniline is dissolved in ethyl acetate, followed by dropwise addition of chloroacetyl chloride (1.1 eq.) under nitrogen at 0°C. Triethylamine (1.1 eq.) is added, and the mixture is warmed to room temperature for 2 hours. The product is purified via flash chromatography (0–40% EtOAc/hexanes), yielding 96.7% .

Advantages:

  • Shorter reaction time (2 hours vs. 20 hours in THF).
  • Higher scalability due to milder conditions.

Glacial Acetic Acid and Sodium Acetate Method

A generalized approach involves reacting substituted anilines with chloroacetyl chloride in glacial acetic acid and sodium acetate for 2 hours. While this method yields 62–74% for analogous compounds, it is less efficient for the 5-fluoro-2-methyl derivative compared to THF or ethyl acetate routes.

Comparative Analysis of Methods

Parameter THF Method Ethyl Acetate Method Glacial Acetic Acid
Solvent Tetrahydrofuran Ethyl acetate Glacial acetic acid
Base None Triethylamine Sodium acetate
Temperature 20°C 0°C → 20°C Ambient
Reaction Time 20 hours 2 hours 2 hours
Yield 100% 96.7% 62–74%
Purity High (NMR-confirmed) Chromatography-purified Recrystallized

Critical Reaction Insights

  • Solvent Choice: Polar aprotic solvents (THF, ethyl acetate) enhance reactivity by stabilizing intermediates, while glacial acetic acid acts as both solvent and acid scavenger.
  • Base Role: Triethylamine neutralizes HCl, preventing side reactions and improving yield.
  • Side Products: Prolonged reaction times in THF may lead to hydrolysis of the chloroacetamide group.

Characterization Techniques

  • IR Spectroscopy: Confirms C=O stretching (~1670 cm⁻¹) and N–H bending (~3300 cm⁻¹).
  • 13C DEPT NMR: Differentiates methyl (δ 20–25 ppm) and carbonyl (δ 165–170 ppm) groups.
  • Elemental Analysis: Validates molecular formula (C₉H₉ClFNO).

Industrial Scalability Considerations

  • Continuous Flow Reactors: Recommended for large-scale production to maintain temperature control and reduce reaction time.
  • Cost Efficiency: Ethyl acetate is preferable over THF due to lower toxicity and easier recovery.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups.

    Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, the presence of chlorine enhances the antibacterial effects against pathogens such as Klebsiella pneumoniae and Candida albicans . The mechanism involves inhibition of penicillin-binding proteins, leading to cell lysis.
CompoundMinimum Inhibitory Concentration (MIC)Activity
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamideTBDAntibacterial
2-Chloro-N-(2-hydroxyphenyl)acetamideTBDAntifungal

Medicine

  • Pharmaceutical Development : Ongoing research is exploring the compound's potential as a pharmaceutical intermediate, particularly in developing new antibacterial agents. Its favorable pharmacokinetic profile suggests it may be suitable for oral administration .

Case Study 1: Antibacterial Activity

A study focused on evaluating the antibacterial activity of this compound against Klebsiella pneumoniae. The results indicated that the compound exhibits significant bactericidal activity, with a reduction in viable cells observed over time when exposed to varying concentrations of the compound .

Case Study 2: Antifungal Properties

Another investigation assessed the antifungal efficacy of similar acetamides, demonstrating that compounds with chlorine substitutions significantly enhance antifungal activity against strains of Candida albicans. The study concluded that structural modifications could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of chloroacetamides are highly dependent on substituent patterns. Below is a systematic comparison with similar compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS RN) Substituents/Modifications Molecular Weight (g/mol) Notable Activity/Application Reference
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (85817-59-0) 5-Fluoro, 2-methylphenyl 201.63 Intermediate, potential anticancer
2-Chloro-N-(5-chloropyridin-2-yl)acetamide (15) Pyridine ring, 5-chloro 214.06 Antiproliferative activity
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (433963-39-4) Trichlorophenoxy, 5-chloro-2-methylphenyl 379.07 Herbicidal applications
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, methoxyphenyl, fluorophenoxy 468.92 Cytotoxic (IC₅₀ = 1.8 µM on Caco-2)
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Trichloroethyl, naphthyl 371.49 Synthetic intermediate
Alachlor (15972-60-8) Methoxymethyl, 2,6-diethylphenyl 269.77 Herbicide (pre-emergent)

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 5-fluoro and 2-methyl groups on the target compound’s phenyl ring create a balance between electron withdrawal (F) and steric hindrance (CH₃), influencing solubility and receptor binding. Comparatively, nitro groups (e.g., in ’s 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide) increase reactivity but reduce metabolic stability .
  • Heterocyclic Modifications : Pyridine () and thiadiazole () rings introduce π-π stacking capabilities, enhancing interactions with biological targets. The target compound’s simpler phenyl group may limit such interactions but improve synthetic accessibility .

Biological Activity

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₉H₉ClFNO
  • Molecular Weight : 201.63 g/mol
  • CAS Number : 85817-59-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest interactions with cellular proteins and nucleic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against several bacterial strains, showing promising results:

Bacterial Strain Zone of Inhibition (mm) Standard Drug (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

These results indicate that while the compound exhibits antibacterial activity, it is less potent than the standard antibiotic Streptomycin .

Antifungal Activity

In addition to antibacterial properties, preliminary investigations suggest that this compound may possess antifungal activity. Further studies are required to quantify this effect and identify specific fungal strains susceptible to treatment.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. Research into SAR has shown that electron-withdrawing groups, such as fluorine and chlorine, enhance biological activity compared to electron-donating groups. This trend is observed in various derivatives synthesized for pharmacological evaluation .

Case Studies and Research Findings

  • Anticancer Properties : A study synthesized derivatives of arylacetamides similar to this compound, evaluating their anticancer potential against various cell lines. Some derivatives showed significant cytotoxic effects, indicating potential for further development in cancer therapy .
  • Antidepressant Activity : Another investigation explored the antidepressant effects of related compounds using behavioral models in rodents. The findings suggested that modifications in the aryl group significantly impacted efficacy in reducing immobility time in forced swimming tests .
  • Enzyme Inhibition Studies : The compound has been employed in studies focusing on enzyme inhibition, revealing its potential as a lead compound for developing new therapeutics targeting specific enzymes involved in disease pathways.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore biological or catalytic potential?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., halogen position, methyl groups). Test in bioassays (e.g., enzyme inhibition) or catalytic systems. Multivariate analysis (e.g., PCA) correlates structural features with activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(5-fluoro-2-methylphenyl)acetamide

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